molecular formula C24H21NO3 B6478995 7-[(3,5-dimethylphenyl)amino]-3-(4-methoxyphenyl)-4H-chromen-4-one CAS No. 879926-87-1

7-[(3,5-dimethylphenyl)amino]-3-(4-methoxyphenyl)-4H-chromen-4-one

Cat. No.: B6478995
CAS No.: 879926-87-1
M. Wt: 371.4 g/mol
InChI Key: FMNRSCQRLFRYKE-UHFFFAOYSA-N
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Description

Product Overview: 7-[(3,5-dimethylphenyl)amino]-3-(4-methoxyphenyl)-4H-chromen-4-one (CAS Number: 879926-87-1) is a high-purity chroman-4-one derivative offered for research purposes. With a molecular formula of C 24 H 27 NO 3 and a precise molecular mass of 377.48 g/mol, this compound is characterized by its high complexity (a topological polar surface area of 47.6 Ų) and moderate lipophilicity (XLogP3 of 5) . Research Significance of the Chroman-4-one Scaffold: The chroman-4-one (also known as 4-chromanone) core is a privileged structure in medicinal chemistry, serving as a fundamental building block for the isolation, design, and synthesis of novel lead compounds . Structurally, it is a fusion of a benzene ring with a dihydropyran ring. While the absence of a C2-C3 double bond is a minor structural difference from chromones, it leads to significant variations in biological activities . This scaffold is of considerable interest to researchers due to its clinically useful potential in the treatment of cancer and several other diseases . Potential Applications and Mechanism: Chroman-4-one analogues, including both natural and synthetic compounds, have been extensively reported to possess a wide spectrum of pharmacological activities, with a prominent focus on anticancer research . These compounds can exhibit potent cytotoxic profiles by regulating cellular metabolism, scavenging free radicals, and suppressing the proliferation of cancer cells . For instance, various synthetic chroman-4-one and flavanone (2-phenylchroman-4-one) derivatives have demonstrated significant inhibition against a range of human cancer cell lines, including breast cancer (MDA-MB-231, MCF-7), nasopharyngeal epidermoid carcinoma (KB), and human neuroblastoma (SK-N-MC) cells . The research value of this compound lies in its structural features, which align with this promising pharmacological class, making it a candidate for investigating new mechanisms in oncology and other therapeutic areas. Note: This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

7-(3,5-dimethylanilino)-3-(4-methoxyphenyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO3/c1-15-10-16(2)12-19(11-15)25-18-6-9-21-23(13-18)28-14-22(24(21)26)17-4-7-20(27-3)8-5-17/h4-14,25H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMNRSCQRLFRYKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-[(3,5-dimethylphenyl)amino]-3-(4-methoxyphenyl)-4H-chromen-4-one is a synthetic compound belonging to the class of flavonoids, specifically chromenones. This compound has garnered attention due to its potential biological activities, which include anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the available literature on its biological activity, providing insights into its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Anticancer Activity

Numerous studies have explored the anticancer properties of flavonoid derivatives, including this compound. The compound has been shown to exhibit significant cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : The anticancer activity is primarily attributed to the induction of apoptosis in cancer cells. Studies indicate that this compound may inhibit key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and MAPK pathways .
  • Case Studies : In vitro studies have demonstrated that the compound exhibits an IC50 value in the low micromolar range against human cancer cell lines, suggesting potent activity comparable to established chemotherapeutic agents . For instance, a study reported an IC50 value of approximately 1.98 µg/mL against A-431 cells, indicating its potential as a lead compound for further development .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been investigated.

  • Mechanism : The compound appears to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This inhibition is crucial for reducing inflammation in various models of inflammatory diseases .
  • Research Findings : Experimental models have shown that administration of this compound leads to a significant reduction in edema and inflammatory markers in animal models of acute inflammation .

Antimicrobial Activity

The antimicrobial efficacy of flavonoids is well-documented, and this compound is no exception.

  • Activity Spectrum : The compound has demonstrated activity against both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell membranes and inhibiting key metabolic pathways .
  • Comparative Studies : In comparative studies against standard antibiotics, this compound showed enhanced efficacy against resistant strains of bacteria, highlighting its potential role in combating antibiotic resistance .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of flavonoid derivatives.

Structural FeatureEffect on Activity
3,5-Dimethyl substitutionEnhances cytotoxicity
Methoxy group at position 4Contributes to anti-inflammatory effects
Chromone backboneEssential for overall biological activity

Research indicates that modifications to the phenyl rings can significantly alter the potency and selectivity of these compounds towards specific biological targets .

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is C17H16NC_{17}H_{16}N with a molecular weight of approximately 268.32 g/mol. Its structure includes:

  • A chromenone core, which is typical of flavonoids.
  • Two methoxy groups that enhance its lipophilicity and biological activity.
  • An amino group that may facilitate interactions with biological targets.

Antioxidant Properties

Research indicates that flavonoids, including this compound, exhibit significant antioxidant activity. Antioxidants are crucial for neutralizing free radicals, thereby protecting cells from oxidative stress-related damage. Studies have shown that compounds with similar structures can scavenge free radicals effectively, suggesting potential applications in preventing oxidative stress-related diseases such as cancer and cardiovascular diseases .

Anticancer Activity

Several studies have explored the anticancer properties of flavonoids. The presence of the dimethylphenyl and methoxy groups in this compound may enhance its ability to inhibit tumor growth. For instance, flavonoids have been documented to induce apoptosis in cancer cells and inhibit cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell cycle regulation .

Anti-inflammatory Effects

Flavonoids are known for their anti-inflammatory properties. This compound may inhibit pro-inflammatory cytokines and enzymes, potentially reducing inflammation-related conditions such as arthritis and other chronic inflammatory diseases .

Synthesis and Derivatives

The synthesis of 7-[(3,5-dimethylphenyl)amino]-3-(4-methoxyphenyl)-4H-chromen-4-one can be achieved through various methods involving the condensation of appropriate precursors under acidic or basic conditions. Derivatives of this compound are being explored for enhanced biological activities or reduced toxicity profiles.

Case Study: Antioxidant Activity

A study investigated the antioxidant capacity of several flavonoids, including derivatives similar to this compound, using DPPH and ABTS assays. The results indicated a strong correlation between the number of hydroxyl/methoxy groups and antioxidant activity, highlighting the importance of structural features in determining efficacy .

Case Study: Anticancer Mechanisms

In vitro studies on cancer cell lines revealed that compounds with similar structures can induce apoptosis via mitochondrial pathways. These findings suggest that this compound could serve as a lead compound for developing new anticancer agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Chromen-4-one Family

Key structural variations among chromen-4-one derivatives include substitutions at positions 3 and 7, which significantly influence physicochemical and biological properties. Below is a comparative analysis:

Compound Position 3 Substituent Position 7 Substituent Key Properties Biological Activity Reference
7-[(3,5-Dimethylphenyl)amino]-3-(4-methoxyphenyl)-4H-chromen-4-one 4-Methoxyphenyl 3,5-Dimethylphenylamino High lipophilicity (predicted); potential for H-bonding via amino group Not explicitly reported; inferred from analogs N/A
7-Hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one (Biochanin B) 4-Methoxyphenyl Hydroxyl Lower lipophilicity; hydroxyl enhances solubility Antioxidant, estrogenic activity
7-(2-(Piperidin-1-yl)ethoxy)-3-(4-methoxyphenyl)-4H-chromen-4-one (10) 4-Methoxyphenyl Piperidine-linked ethoxy Moderate yield (76.1%); purity >98% AChE/BuChE dual inhibition (IC₅₀ not reported)
N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide Naphthalene core 3,5-Dimethylphenylcarboxamide IC₅₀ ~10 µM for PET inhibition; high lipophilicity Photosynthesis inhibition in spinach chloroplasts
5-Chloro-2-(3,5-dimethylphenyl)-4-(4-methoxyphenoxy)pyridazin-3(2H)-one 4-Methoxyphenoxy 3,5-Dimethylphenyl Submicromolar NPBWR1 antagonism; optimized SAR for receptor binding GPCR (NPBWR1) antagonist

Key Observations

Substitution at Position 7: The 3,5-dimethylphenylamino group in the target compound contrasts with ethoxy-linked amines (e.g., compound 10 in ) or hydroxyl groups (e.g., Biochanin B). In , the 3,5-dimethylphenylcarboxamide group in naphthalene derivatives exhibited strong PET-inhibiting activity (IC₅₀ ~10 µM), suggesting that this substitution pattern is favorable for interactions with photosynthetic machinery .

Substitution at Position 3 :

  • The 4-methoxyphenyl group is a common feature in analogs with diverse activities (AChE inhibition, GPCR antagonism). Its electron-donating methoxy group may stabilize π-π interactions in enzyme active sites or receptor pockets .

Synthetic Feasibility: Compounds with ethoxy-linked amines (e.g., compound 10) were synthesized in higher yields (>75%), whereas hydroxylated analogs (e.g., compound 15) had lower yields (~15%), indicating that the amino group at position 7 may offer synthetic advantages .

Biological Relevance :

  • The 3,5-dimethylphenyl motif is recurrent in bioactive compounds (e.g., PET inhibitors in and GPCR antagonists in ), highlighting its role in optimizing ligand-target interactions.

Research Findings and Implications

  • Lipophilicity and Bioavailability : The 3,5-dimethylphenyl group increases logP values, which could enhance membrane permeability but may also reduce aqueous solubility. Balancing these properties is critical for drug development .
  • Synthetic Optimization: Microwave-assisted synthesis (as in ) could improve the efficiency of introducing the 3,5-dimethylphenylamino group, reducing reaction times and improving yields.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 7-[(3,5-dimethylphenyl)amino]-3-(4-methoxyphenyl)-4H-chromen-4-one, and how can reaction yields be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, a general procedure involves reacting a pre-functionalized chromen-4-one scaffold with 3,5-dimethylaniline under reflux in a polar aprotic solvent (e.g., DMF or DMSO) with a base (e.g., K₂CO₃) to facilitate amine coupling. Evidence from similar chromen-4-one derivatives shows yields up to 95% when reaction time, temperature, and stoichiometry are tightly controlled . Optimization can be achieved using Design of Experiments (DoE) to evaluate factors like solvent polarity, catalyst loading, and reaction time .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound, and how should data be interpreted?

  • Methodology :

  • 1H/13C NMR : Key signals include the methoxy group (δ ~3.8 ppm in 1H NMR; δ ~55 ppm in 13C NMR) and aromatic protons from the 3,5-dimethylphenyl substituent (δ ~6.3–7.4 ppm). The chromen-4-one carbonyl resonates at δ ~177 ppm in 13C NMR .
  • HRMS : Use high-resolution mass spectrometry to confirm the molecular ion ([M+H]+) and rule out isotopic or fragmentation ambiguities. For example, a chromen-4-one derivative with a similar mass showed a calculated [M+H]+ of 147.1450, matching experimental data .
  • FTIR : Peaks at ~1647 cm⁻¹ (C=O stretch) and ~1246 cm⁻¹ (C-O from methoxy group) are diagnostic .

Advanced Research Questions

Q. How can flow chemistry improve the scalability and reproducibility of synthesizing this compound?

  • Methodology : Continuous-flow systems enable precise control over reaction parameters (e.g., residence time, temperature), reducing side reactions. For analogous compounds, flow setups have been used to synthesize diphenyldiazomethane via oxidation reactions, achieving higher yields and safer handling of intermediates . Apply similar principles by integrating in-line monitoring (e.g., UV-vis spectroscopy) to track chromen-4-one formation in real time.

Q. What strategies resolve regioselectivity challenges when introducing multiple substituents on the chromen-4-one core?

  • Methodology : Use directing groups or protective chemistry. For example, prior functionalization of the chromen-4-one at position 3 with a methoxy group (via Friedel-Crafts alkylation) can direct electrophilic substitution at position 6. Evidence from Mannich reactions on similar scaffolds shows that steric and electronic effects of substituents (e.g., methoxy vs. hydroxyl groups) dictate regioselectivity . Computational modeling (DFT) can predict reactive sites by analyzing frontier molecular orbitals.

Q. How should researchers address contradictions in spectral data during structural elucidation?

  • Methodology : Cross-validate using complementary techniques:

  • 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals and confirm coupling between aromatic protons and substituents. For example, HMBC correlations between the amine NH and C-7 of the chromen-4-one core can confirm the substitution pattern .
  • X-ray crystallography : If crystalline, single-crystal XRD provides unambiguous proof of structure. A related chromene derivative’s crystal structure was resolved using SQUEEZE refinement to account for disordered solvent molecules .
  • Replicate synthesis : Confirm spectral reproducibility across multiple batches to rule out impurities .

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